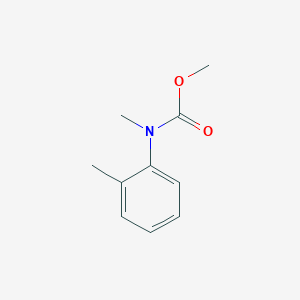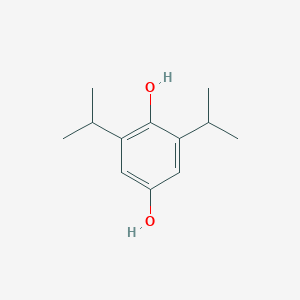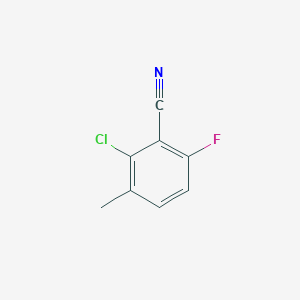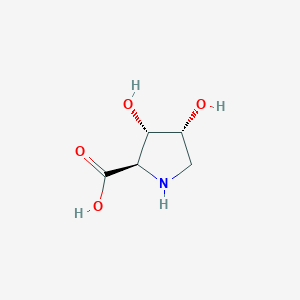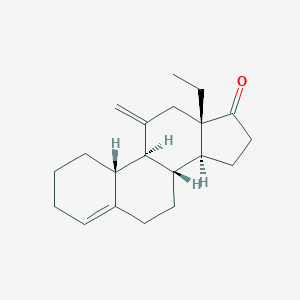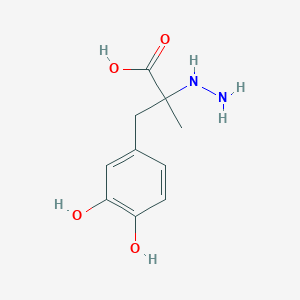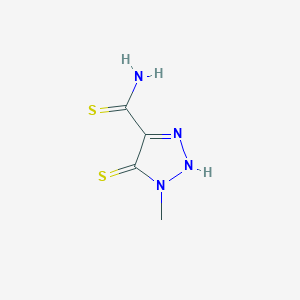
1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide is a compound of the triazole family that has been extensively studied for its potential applications in scientific research. This molecule has shown promising results as an inhibitor in various biological systems. In
作用機序
The mechanism of action of 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide involves its ability to bind to the active site of enzymes and inhibit their activity. It has been shown to bind to the active site of proteases and kinases, preventing them from catalyzing their respective reactions. Additionally, it has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
生化学的および生理学的効果
1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in various biological processes, such as proteases and kinases. Additionally, it has been shown to induce cell cycle arrest and apoptosis in tumor cells. It has also been shown to inhibit the growth of bacterial and fungal cells.
実験室実験の利点と制限
One advantage of using 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide in lab experiments is its ability to selectively inhibit the activity of enzymes involved in various biological processes. This allows researchers to study the specific role of these enzymes in biological systems. Additionally, it has been shown to have anti-cancer and anti-microbial properties, making it a potential candidate for drug development.
One limitation of using 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide in lab experiments is its potential toxicity. It has been shown to be toxic to some cell lines, and its toxicity needs to be carefully considered when designing experiments. Additionally, its mechanism of action may not be well understood in some biological systems, which may limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for the study of 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide. One direction is the development of this molecule as a potential anti-cancer or anti-microbial agent. Its ability to selectively inhibit the activity of enzymes involved in various biological processes makes it a promising candidate for drug development. Additionally, its potential toxicity needs to be further studied to determine its safety for use in humans.
Another future direction is the study of the mechanism of action of 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide in various biological systems. Understanding how this molecule interacts with enzymes and other biological molecules may provide insights into the specific roles of these molecules in biological processes.
Overall, 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide is a promising molecule that has shown potential as an inhibitor in various biological systems. Further research is needed to fully understand its mechanism of action and potential applications in drug development.
合成法
1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide can be synthesized through a multi-step process that involves the reaction of different chemical reagents. The first step involves the reaction of 4-amino-1-methyl-1H-1,2,3-triazole with carbon disulfide to form 4-amino-5-mercapto-1-methyl-1,2,3-triazole. The second step involves the reaction of 4-amino-5-mercapto-1-methyl-1,2,3-triazole with chloroacetyl chloride to form 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide.
科学的研究の応用
1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide has been studied for its potential applications as an inhibitor in various biological systems. It has been shown to inhibit the growth of tumor cells, and its potential as an anti-cancer agent is being explored. It has also been studied as an inhibitor of bacterial and fungal growth, and its potential as an anti-microbial agent is being investigated. Additionally, it has been studied as an inhibitor of enzymes involved in various biological processes, such as proteases and kinases.
特性
CAS番号 |
100097-69-6 |
|---|---|
製品名 |
1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide |
分子式 |
C4H6N4S2 |
分子量 |
174.3 g/mol |
IUPAC名 |
1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide |
InChI |
InChI=1S/C4H6N4S2/c1-8-4(10)2(3(5)9)6-7-8/h7H,1H3,(H2,5,9) |
InChIキー |
DTKVSFAUYVONBA-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C(=NN1)C(=S)N |
正規SMILES |
CN1C(=S)C(=NN1)C(=S)N |
同義語 |
1H-1,2,3-Triazole-4-carbothioamide,5-mercapto-1-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



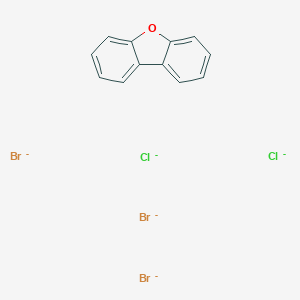
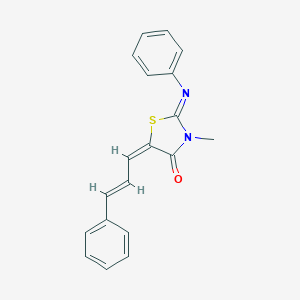
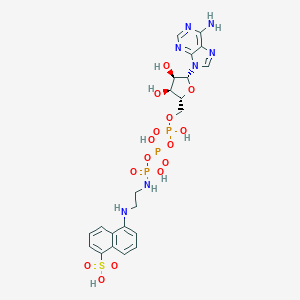
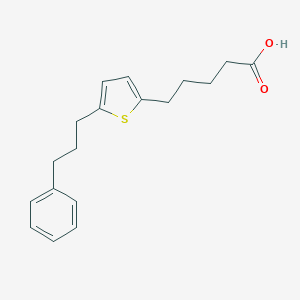
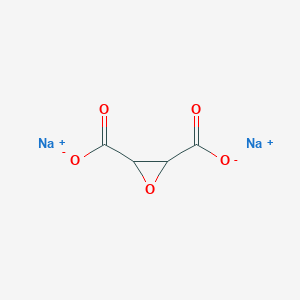
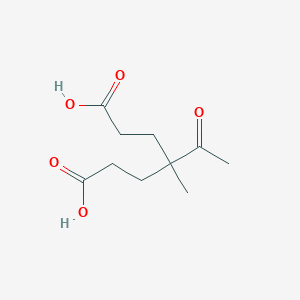
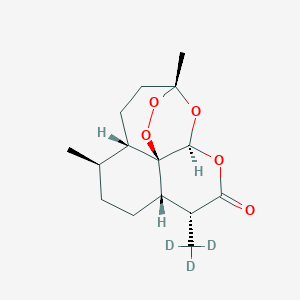
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
